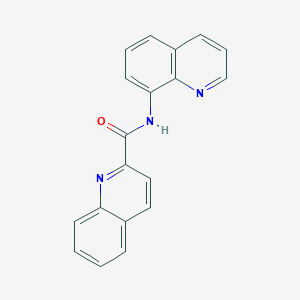

N-quinolin-8-ylquinoline-2-carboxamide

Description

N-(Quinolin-8-yl)quinoline-2-carboxamide is a bidentate quinoline-derived compound characterized by two quinoline moieties linked via a carboxamide group. Its molecular structure was determined via single-crystal X-ray diffraction (SC-XRD), revealing a planar quinoline backbone with a mean C–C bond length of 0.003 Å and crystallographic R-factor of 0.035 . The compound crystallizes in a monoclinic system, and its synthesis involves condensation reactions under ambient conditions, as reported by Li et al. (2012) .

Properties

IUPAC Name |

N-quinolin-8-ylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c23-19(17-11-10-13-5-1-2-8-15(13)21-17)22-16-9-3-6-14-7-4-12-20-18(14)16/h1-12H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQCMGOJWCIWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

In a representative procedure, quinoline-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. The intermediate is then reacted with 8-aminoquinoline (1.2 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or pyridine is often added to scavenge HCl.

Key parameters :

Limitations and Byproduct Formation

Direct amidation often produces side products due to:

-

Incomplete activation of the carboxylic acid, leading to unreacted starting material.

-

Competitive nucleophilic attack at other positions of the quinoline ring.

Purification via silica gel chromatography (hexane/ethyl acetate gradients) is typically required to isolate the desired product.

Multi-Step Synthesis via Halogenated Intermediates

Alternative routes employ bromo- or chloro-quinoline precursors to improve regioselectivity. This approach is exemplified by methodologies developed for mGluR1 modulators and fungicidal agents.

Bromoquinoline Intermediate Synthesis

6-Bromo-2-chloroquinoline serves as a key intermediate. Lithiation at the 6-position followed by carboxylation introduces the carboxylic acid group:

Conditions :

Amide Bond Formation

The carboxylic acid is converted to the acid chloride (SOCl₂) and coupled with 8-aminoquinoline. For example, 2-(pyrrolidin-1-yl)quinoline-6-carboxylic acid was synthesized in 62% yield using this approach.

Optimization notes :

-

Coupling agents : Substituting SOCl₂ with 2-chloro-1-methylpyridinium iodide increases yields to 85% in analogous systems.

-

Steric effects : Bulky substituents on the quinoline ring necessitate longer reaction times (up to 40 hours).

Comparative Analysis of Methods

| Method | Yield Range | Reaction Time | Purification Complexity |

|---|---|---|---|

| Direct amidation | 22–51% | 3–24 hours | Moderate (chromatography) |

| Halogenated intermediates | 51–85% | 6–40 hours | High (multiple steps) |

| Ritter reaction | 37–85% | 1–6 hours | Low (simple extraction) |

Key insights :

-

The Ritter reaction provides the highest yields but requires stringent acid handling.

-

Halogenated intermediates allow for precise functionalization but involve multi-step protocols.

Characterization and Validation

All synthesized compounds require validation via:

Chemical Reactions Analysis

Types of Reactions

N-quinolin-8-ylquinoline-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-quinolin-8-ylquinoline-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-quinolin-8-ylquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The pathways involved in its mechanism of action include the inhibition of topoisomerases and the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Quinoline Carboxamide Derivatives

Structural and Functional Group Variations

N-(1,3-Benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-(pentyloxy)-1,2-dihydroquinoline-3-carboxamide

- Structural Features: This derivative incorporates a benzodioxole moiety and a pentyloxy substituent. The 1,2-dihydroquinoline core introduces a non-aromatic ring, reducing π-conjugation compared to the fully aromatic N-(quinolin-8-yl)quinoline-2-carboxamide .

8-((tert-Butyldiphenylsilyl)oxy)-N-ethylquinoline-2-carboxamide

- Structural Features : A tert-butyldiphenylsilyl (TBDPS) group at the 8-position and an ethylamide substituent at the 2-position. The TBDPS group acts as a fluoride-sensitive protecting group, enabling its use as a fluorescent probe .

- Applications: Demonstrated utility in detecting aqueous fluoride ions due to silyl ether cleavage, releasing a fluorescent quinoline-carboxamide product .

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline

- Structural Features: A chloro-methylquinoline core linked to a methoxyaniline group. The chloro and methyl substituents enhance steric bulk, while the methoxy group contributes to electron-donating effects .

- Applications: Reported as an intermediate in antimalarial drug development, leveraging the aminoquinoline scaffold’s bioactivity .

N-(2-Methylquinolin-8-yl)acetamide

- Structural Features: A simpler derivative with a methyl group at the 2-position and an acetamide substituent at the 8-position. The lack of a second quinoline ring reduces molecular weight and complexity .

- Applications : Historically studied for antimicrobial properties, though less potent than modern carboxamide derivatives .

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for N-quinolin-8-ylquinoline-2-carboxamide?

The compound is typically synthesized via coupling reactions between 8-aminoquinoline and carboxylic acid derivatives. For example, a method involving 8-aminoquinoline and 2-thiophenecarboxylic acid under reflux with a coupling agent like PyBOP or EDCI yields the carboxamide product. Reaction conditions (e.g., solvent, temperature, catalyst) significantly impact yield; optimizing molar ratios and using glacial acetic acid as an additive can improve efficiency .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal studies (e.g., using SHELX software) reveal bond lengths, angles, and packing motifs. For example, a study reported a mean C–C bond length of 0.003 Å and an R factor of 0.035 .

- NMR spectroscopy : H and C NMR in CDCl or DMSO-d identify proton environments (e.g., aromatic protons at δ 7.1–8.9 ppm) and carbonyl signals (δ ~160 ppm) .

- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., C: 66.12% calculated vs. 65.97% observed) .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (e.g., CHCl/MeOH 97:3) or recrystallization from ethanol/water mixtures removes impurities. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (MeCN/HO) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline carboxamide derivatives?

Discrepancies in bioactivity data (e.g., antiproliferative IC values) may arise from assay variability (cell lines, incubation times) or compound purity. Strategies include:

Q. What strategies optimize the yield of this compound under varying catalytic conditions?

Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) vs. organocatalysts.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification.

- Reaction monitoring : TLC or LC-MS tracks intermediate formation to adjust reaction times .

Q. How to design experiments to elucidate the binding mechanisms of this compound with biological targets?

- Molecular docking : Software like AutoDock predicts interactions with proteins (e.g., binding to kinase ATP pockets).

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates).

- Mutagenesis studies : Identify critical residues in target proteins by alanine scanning .

Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?

Substituents at the quinoline 2- or 8-positions alter logP (lipophilicity) and solubility. For example:

- Electron-withdrawing groups (e.g., -Cl) increase metabolic stability but reduce aqueous solubility.

- Methoxy groups enhance membrane permeability but may introduce CYP450 interactions. Computational tools (e.g., MarvinSuite) predict pKa and solubility .

Data Analysis and Experimental Design

Q. What analytical methods validate the stability of this compound in biological assays?

- Stability studies : Incubate the compound in PBS or cell media at 37°C, then quantify degradation via LC-MS.

- Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation.

- Long-term storage : Lyophilization or -80°C storage preserves integrity for >6 months .

Q. How to address discrepancies in reported melting points or spectral data?

- Replicate synthesis : Verify purity via HPLC (>95%) and re-measure physical properties.

- Inter-laboratory calibration : Use certified reference standards for NMR (e.g., TMS) and DSC .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.